

Technical Guide: 1-Cyclopropoxy-2-fluorobenzene

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Compound of Interest

Compound Name: 1-Cyclopropoxy-2-fluorobenzene

CAS No.: 1243459-26-8

Cat. No.: B1456285

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CAS Number: 1243459-26-8 Synonyms: 2-Fluorophenyl cyclopropyl ether; 1-(Cyclopropyloxy)-2-fluorobenzene[1]

Chemical Identity & Physicochemical Profile[1][2][3][4]

1-Cyclopropoxy-2-fluorobenzene represents a strategic scaffold in modern medicinal chemistry, combining the metabolic robustness of the cyclopropyl ether motif with the bioisosteric properties of the ortho-fluorine substituent.[1]

Property	Data	Note
CAS Number	1243459-26-8	Primary Identifier
Molecular Formula	C ₉ H ₉ FO	
Molecular Weight	152.17 g/mol	
Structure	Benzene ring, 1-F, 2-O-Cyclopropyl	Ortho substitution pattern
Predicted LogP	-2.5 - 2.8	Higher lipophilicity than methoxy analog
H-Bond Acceptors	2 (F, O)	Fluorine modulates ether oxygen basicity
Physical State	Colorless to pale yellow liquid	(Predicted based on analogs)

Strategic Value in Drug Design

- **Metabolic Stability:** The cyclopropyl group impedes oxidative -dealkylation (a common clearance pathway for methoxy/ethoxy groups) due to the high bond dissociation energy of the cyclopropyl C-H bonds and the strain preventing formation of oxocarbenium intermediates.^[1]
- **Conformational Restriction:** The ortho-fluorine atom exerts a "fluorine effect," influencing the preferred conformation of the ether linkage relative to the aromatic ring, often locking the molecule in a bioactive pose.^[1]
- **Lipophilicity:** The cyclopropyl group adds lipophilicity without the entropic penalty of a flexible propyl chain, improving membrane permeability.^[1]

Synthesis Strategies

The installation of a cyclopropyl ether linkage on an electron-rich or neutral aromatic ring (like 2-fluorophenol) is synthetically challenging.^[1] Traditional Williamson ether synthesis (S

2) fails because cyclopropyl halides do not undergo nucleophilic substitution easily due to ring strain and I-strain.^[1]

Two primary routes are recommended: Copper-Catalyzed Chan-Lam Coupling (Preferred) and Simmons-Smith Cyclopropanation.[1]

Route A: Copper-Catalyzed Chan-Lam Coupling (Preferred)

This method utilizes cyclopropylboronic acid or potassium cyclopropyl trifluoroborate.[1] It is scalable and tolerates the ortho-fluorine substituent.[1]

Mechanism: Oxidative coupling involving a Cu(II)/Cu(III) catalytic cycle.[1] Reagents: 2-Fluorophenol, Cyclopropylboronic acid, Cu(OAc)₂, Base (Pyridine/Et₃N), Oxygen (air).[1]

Detailed Protocol

- Reaction Setup: To a round-bottom flask equipped with a stir bar, add:
 - 2-Fluorophenol (1.0 equiv)[1]
 - Cyclopropylboronic acid (2.0 equiv) - Excess is required due to protodeboronation.[1]
 - Copper(II) acetate (Cu(OAc)₂) (1.0 equiv) - Stoichiometric copper is often more reliable than catalytic for this specific transformation, though catalytic variants (10-20 mol%) with bipyridine ligands exist.[1]
 - Sodium carbonate (Na₂CO₃) (2.0 equiv)[1]
 - Solvent: 1,2-Dichloroethane (DCE) or Toluene (0.2 M concentration).[1]
- Oxidation: If using catalytic Cu, add 2,2'-bipyridine (1.0 equiv) and heat to 70°C under an atmosphere of dry air or O₂ (balloon).[1] For stoichiometric Cu, heat to 70°C open to air (with a drying tube).[1]
- Incubation: Stir vigorously at 70°C for 16–24 hours. Monitor by TLC/LC-MS for the disappearance of the phenol.[1]
- Workup: Cool to room temperature. Filter through a pad of Celite to remove copper salts.[1] Wash the pad with DCM.[1]

- Purification: Concentrate the filtrate. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).[1] The product is typically a non-polar oil.[1]

Route B: Simmons-Smith Cyclopropanation

This route constructs the cyclopropane ring after ether formation.[1]

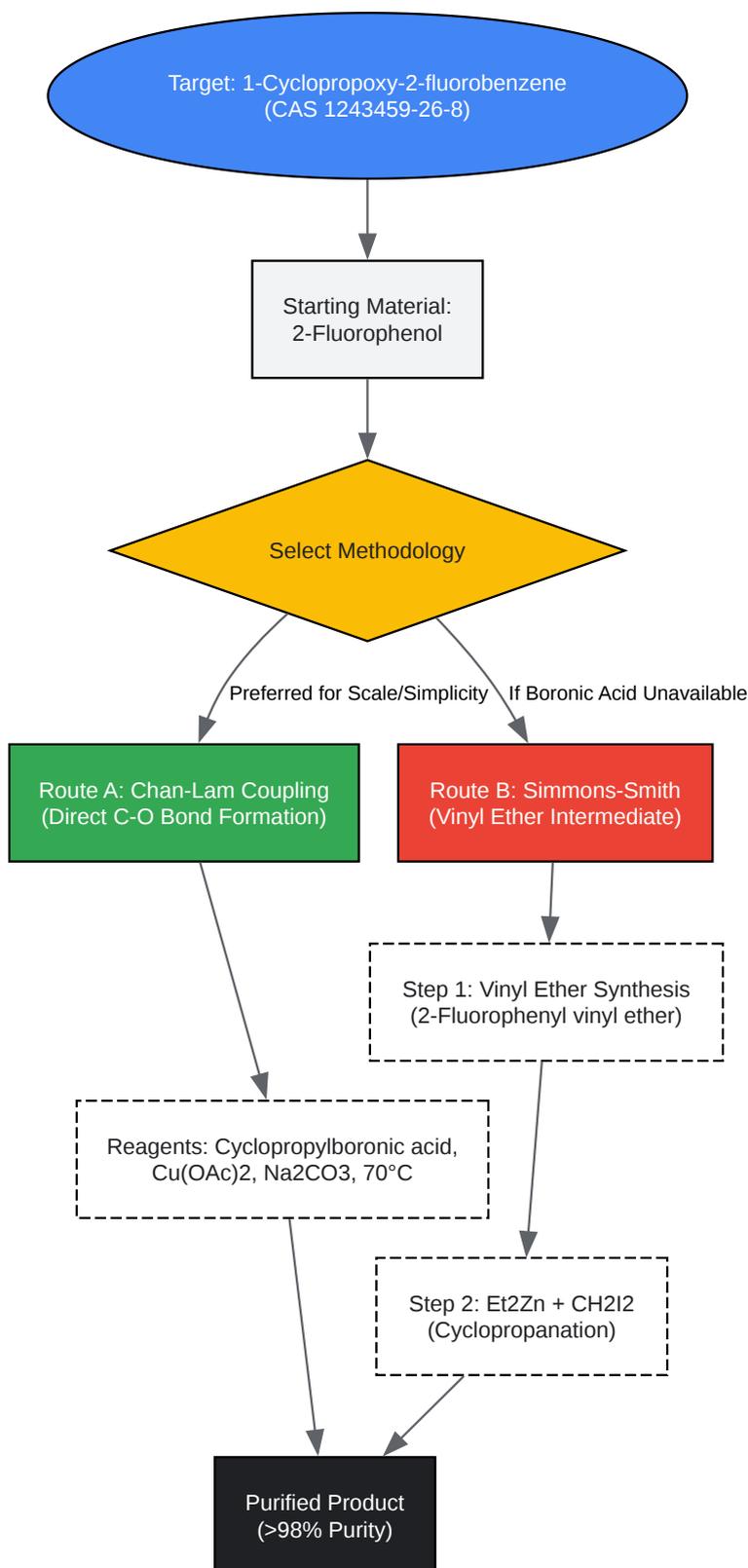
Step 1: Vinyl Ether Synthesis React 2-fluorophenol with 1,2-dibromoethane followed by elimination, or use acetylene gas (less common in lab scale).[1] A practical lab method involves coupling 2-fluorophenol with vinyl acetate (using Ir-catalysis) or simple alkylation with 2-chloroethyl p-toluenesulfonate followed by elimination.[1]

Step 2: Cyclopropanation Reagents: Diethylzinc (Et_2Zn), Diiodomethane (CH_2I_2), DCM.[1]

- Dissolve the 2-fluorophenyl vinyl ether in dry DCM under Argon.[1]
- Cool to 0°C . Add Et_2Zn (2.0 equiv, 1.0 M in hexanes) dropwise.
- Add CH_2I_2 (2.0 equiv) dropwise.[1] (Caution: Exothermic).[1]
- Allow to warm to RT and stir for 12 hours.
- Quench with saturated NH_4Cl . [1] Extract with DCM.[1]

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for selecting the synthesis route based on available starting materials and scale.



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Figure 1: Synthetic workflow for **1-Cyclopropoxy-2-fluorobenzene** comparing Chan-Lam and Simmons-Smith routes.

Applications in Drug Discovery[5]

The **1-cyclopropoxy-2-fluorobenzene** moiety appears in patent literature and medicinal chemistry campaigns as a robust replacement for methoxy-benzene or difluoromethoxy-benzene groups.[1]

Case Study: Kinase Inhibition (ALK/ROS1)

In the optimization of crizotinib analogs and other ALK inhibitors, the cyclopropyl ether is used to fill hydrophobic pockets (e.g., the "selectivity pocket" in kinases) where a methyl group is too small and an isopropyl group is too bulky.[1]

- Mechanism: The 2-fluoro group locks the ether conformation, directing the cyclopropyl group into a lipophilic sub-pocket.[1]
- Outcome: Improved potency and reduced clearance relative to the O-ethyl analog.[1]

Case Study: Immunomodulators (Cereblon Ligands)

Analogues of thalidomide and lenalidomide containing fluorinated aryl ethers have been explored. [1] The **1-cyclopropoxy-2-fluorobenzene** unit serves as a solvent-exposed tail that can modulate physicochemical properties (solubility, permeability) without disrupting the core binding to Cereblon (CRBN).[1]

Safety & Handling

- Hazards: As a fluorinated ether, this compound is likely flammable and a skin/eye irritant.[1]
- Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon). While cyclopropyl ethers are stable, the ortho-fluorine can make the ring slightly more susceptible to nucleophilic attack under extreme conditions.[1]
- Analytical QC:

- ^1H NMR (CDCl_3): Look for the cyclopropyl multiplet at δ 0.6–0.9 ppm (4H) and the methine proton at δ 3.7–3.9 ppm (1H).[1] The aromatic region will show the characteristic splitting pattern of an ortho-disubstituted benzene.[1]
- ^{19}F NMR: Essential for confirming the presence and integrity of the fluorine substituent (typically around -130 to -140 ppm).[1]

References

- Synthesis Methodology (Chan-Lam): King, A. E., et al. "Copper-Catalyzed Chan-Lam Cyclopropylation of Phenols." [1] Journal of the American Chemical Society. Describes the general applicability of Cu-catalyzed coupling for cyclopropyl ethers.
- Medicinal Application (ALK Inhibitors): Discovery of Novel and Highly Selective Cyclopropane ALK Inhibitors. Journal of Chemical Information and Modeling. Available at: [Link][1]
- Patent Literature: Isoindoline compound and preparation method (EP3896062A1). Google Patents. Mentions 4-azido-**1-cyclopropoxy-2-fluorobenzene** as an intermediate. [1][2] Available at: [1]

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Sources

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- 2. EP3896062A1 - Isoindoline compound, and preparation method, pharmaceutical composition, and application of isoindoline compound - Google Patents [patents.google.com]
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